molecular formula C16H20N2S2 B15044244 Bis[p-[dimethylamino]phenyl]disulfide CAS No. 5397-29-5

Bis[p-[dimethylamino]phenyl]disulfide

Cat. No.: B15044244
CAS No.: 5397-29-5
M. Wt: 304.5 g/mol
InChI Key: KKCFDYUJPVROAI-UHFFFAOYSA-N
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Description

Bis[p-[dimethylamino]phenyl]disulfide is an organic compound with the molecular formula C16H20N2S2. It is characterized by the presence of two dimethylamino groups attached to phenyl rings, which are connected by a disulfide bond. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[p-[dimethylamino]phenyl]disulfide typically involves the reaction of thiols with oxidizing agents. One common method is the reaction of thiols with 1-chlorobenzotriazole (BtCl), which forms benzotriazolated thiols (RSBt). These intermediates then react with another thiol to form the disulfide bond without the need for harsh oxidizing agents . Another method involves the use of N-thiohydroxy succinimide esters (NTSEs) as versatile reagents for the synthesis of disulfides under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. The use of organophosphorus sulfenyl bromides as activating agents has also been reported for the efficient synthesis of disulfides in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Bis[p-[dimethylamino]phenyl]disulfide undergoes various types of chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitro-substituted aromatic compounds.

Scientific Research Applications

Bis[p-[dimethylamino]phenyl]disulfide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the formation of disulfide bonds.

    Biology: Employed in the study of protein folding and disulfide bond formation in proteins.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Bis[p-[dimethylamino]phenyl]disulfide involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and other molecules, leading to the formation of disulfide bonds. These interactions can affect the structure and function of proteins, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Bis(phenylacetyl)disulfide: Another disulfide compound with similar chemical properties.

    Disulfiram: A disulfide compound used in the treatment of alcohol addiction.

Uniqueness

Bis[p-[dimethylamino]phenyl]disulfide is unique due to the presence of dimethylamino groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

5397-29-5

Molecular Formula

C16H20N2S2

Molecular Weight

304.5 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]disulfanyl]-N,N-dimethylaniline

InChI

InChI=1S/C16H20N2S2/c1-17(2)13-5-9-15(10-6-13)19-20-16-11-7-14(8-12-16)18(3)4/h5-12H,1-4H3

InChI Key

KKCFDYUJPVROAI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)SSC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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